![molecular formula C7H4BrF3O B1289498 (6-Bromo-2,3,4-trifluorophenyl)methanol CAS No. 651326-73-7](/img/structure/B1289498.png)
(6-Bromo-2,3,4-trifluorophenyl)methanol
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Overview
Description
(6-Bromo-2,3,4-trifluorophenyl)methanol is an organic compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzene ring
Mechanism of Action
Target of Action
It is often used as a reagent in suzuki–miyaura cross-coupling reactions . This suggests that its primary targets could be various organic compounds that participate in these reactions.
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, (6-Bromo-2,3,4-trifluorophenyl)methanol likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions, it can be inferred that it plays a role in the synthesis of various organic compounds . The downstream effects of these reactions would depend on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura cross-coupling reactions, its action results in the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2,3,4-trifluorophenyl)methanol typically involves the bromination and fluorination of a benzene derivative followed by the introduction of a hydroxyl group. One common method involves the reaction of 2,3,4-trifluorobenzaldehyde with bromine in the presence of a catalyst to form the brominated intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, fluorination, and reduction, with careful control of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding alkane.
Substitution: The bromine and fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromo-2,3,4-trifluorophenyl)methanol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects. It is used in the development of new pharmaceuticals.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and pain management.
Comparison with Similar Compounds
- (6-Bromo-2,3,4-trifluorophenyl)(phenyl)methanol
- (6-Bromo-2,3,4-trifluorophenyl)(furan-2-yl)methanol
- 4-Bromo-2,3,6-trifluorobenzyl alcohol
Comparison: (6-Bromo-2,3,4-trifluorophenyl)methanol is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the presence of the hydroxyl group in this compound can enhance its solubility in polar solvents and its ability to form hydrogen bonds, which can influence its interactions with biological targets .
Biological Activity
(6-Bromo-2,3,4-trifluorophenyl)methanol is an organic compound characterized by its unique halogenated structure, which includes a bromine atom and three fluorine atoms attached to a phenyl ring. This configuration not only influences its chemical reactivity but also enhances its potential biological activity. The compound has garnered interest in various fields, particularly in medicinal chemistry, due to its promising properties as a pharmaceutical agent.
- Chemical Formula : C7H4BrF3O
- Molecular Weight : 241.01 g/mol
- CAS Number : 651326-73-7
- IUPAC Name : this compound
- Structure :
Smiles OCC1 C Br C C F C F C1F
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Initial studies suggest that its halogenated structure may enhance binding affinity to certain enzymes or receptors, leading to diverse biological effects.
Key Biological Activities
-
Antimicrobial Activity
- Preliminary findings indicate that compounds with similar halogenated structures exhibit significant antimicrobial properties. The presence of fluorine and bromine atoms can enhance the lipophilicity of the molecule, improving its interaction with biological membranes.
- Studies have shown that derivatives of halogenated phenols often demonstrate activity against a range of bacterial strains, including E. coli and S. aureus.
-
Anticancer Properties
- The compound's structure may facilitate interactions with cellular targets involved in cancer progression. Research has indicated that halogenated phenols can induce apoptosis in cancer cells by disrupting cell cycle regulation.
- A study highlighted the potential of similar compounds in inhibiting tumor growth in vitro, suggesting a mechanism involving the modulation of signaling pathways related to cell survival and proliferation.
-
Anti-inflammatory Effects
- Compounds with similar frameworks have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may also possess similar capabilities.
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound and its derivatives:
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer.
- Receptor Interaction : Its structure allows for potential binding to receptors that regulate cell growth and apoptosis.
- Reactive Metabolites : The presence of halogens can lead to the formation of reactive metabolites that interact with cellular macromolecules.
Properties
IUPAC Name |
(6-bromo-2,3,4-trifluorophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIXKLPDUMIALR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)CO)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591972 |
Source
|
Record name | (6-Bromo-2,3,4-trifluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651326-73-7 |
Source
|
Record name | (6-Bromo-2,3,4-trifluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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